2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE
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Overview
Description
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE is a complex organic compound with the molecular formula C22H21BrN2O5S and a molecular weight of 505.38 g/mol This compound is characterized by the presence of a brominated naphthalene ring, a morpholine sulfonyl group, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps:
Bromination of Naphthalene: The initial step involves the bromination of naphthalene to form 1-bromo-2-naphthol. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of Naphthyl Ether: The 1-bromo-2-naphthol is then reacted with chloroacetic acid to form 2-[(1-bromo-2-naphthyl)oxy]acetic acid.
Amidation: The final step involves the reaction of 2-[(1-bromo-2-naphthyl)oxy]acetic acid with 4-(morpholin-4-ylsulfonyl)aniline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the naphthalene ring and the morpholine sulfonyl group.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthyl ethers, while hydrolysis can produce carboxylic acids and amines.
Scientific Research Applications
2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The exact mechanism of action of 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE is not well understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its brominated naphthalene ring and morpholine sulfonyl group. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1-bromo-2-naphthyl)oxy]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide
- **2-[(1-bromo-2-naphthyl)oxy]-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide
Uniqueness
Compared to similar compounds, 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE is unique due to the presence of the morpholine sulfonyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H21BrN2O5S |
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Molecular Weight |
505.4 g/mol |
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C22H21BrN2O5S/c23-22-19-4-2-1-3-16(19)5-10-20(22)30-15-21(26)24-17-6-8-18(9-7-17)31(27,28)25-11-13-29-14-12-25/h1-10H,11-15H2,(H,24,26) |
InChI Key |
GOKXZCLHNIGYJG-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br |
Origin of Product |
United States |
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